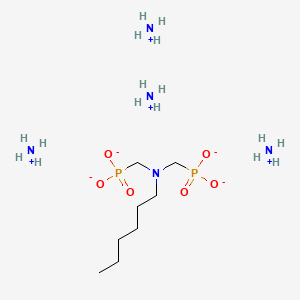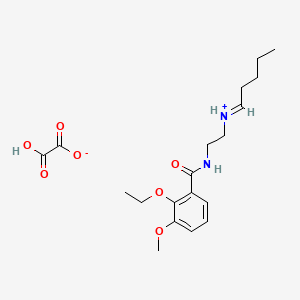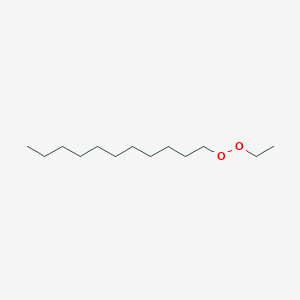
1-Ethylperoxyundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylperoxyundecane is an organic compound that belongs to the class of peroxides Peroxides are characterized by the presence of an oxygen-oxygen single bond
Preparation Methods
The synthesis of 1-Ethylperoxyundecane typically involves the reaction of undecane with ethyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethylperoxyundecane undergoes several types of chemical reactions, including:
Oxidation: The peroxide bond can be cleaved to form radicals, which can further react with other molecules.
Reduction: The compound can be reduced to form alcohols or ethers.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Major products formed from these reactions include alcohols, ethers, and substituted peroxides.
Scientific Research Applications
1-Ethylperoxyundecane has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions.
Biology: It is studied for its potential role in oxidative stress and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of 1-Ethylperoxyundecane involves the generation of free radicals through the cleavage of the peroxide bond. These radicals can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage. The pathways involved in these interactions are complex and depend on the specific cellular context.
Comparison with Similar Compounds
1-Ethylperoxyundecane can be compared with other peroxides, such as hydrogen peroxide and tert-butyl hydroperoxide. While all these compounds generate free radicals, this compound is unique due to its longer alkyl chain, which can influence its reactivity and solubility. Similar compounds include:
Hydrogen peroxide: A simple peroxide with broad applications in disinfection and bleaching.
Tert-butyl hydroperoxide: A commonly used organic peroxide in synthetic chemistry.
Properties
Molecular Formula |
C13H28O2 |
|---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-ethylperoxyundecane |
InChI |
InChI=1S/C13H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-14-4-2/h3-13H2,1-2H3 |
InChI Key |
MUYAHFQMTDMGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




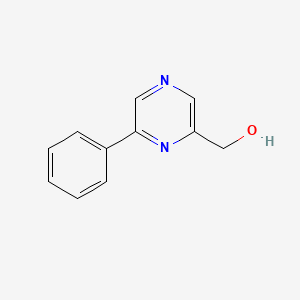
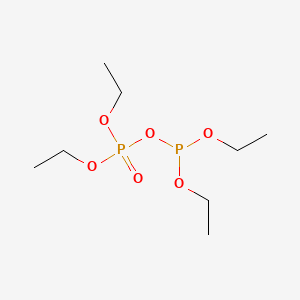

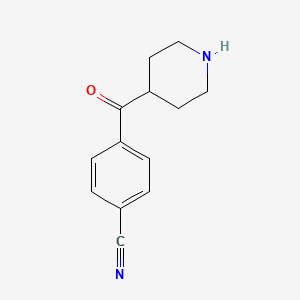
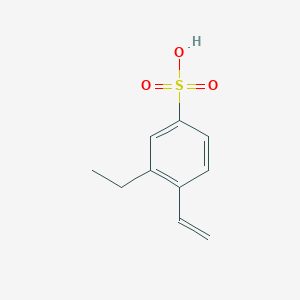
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
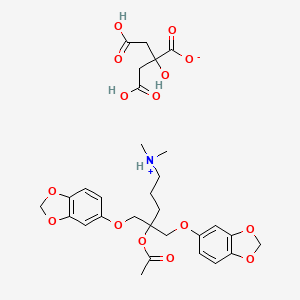
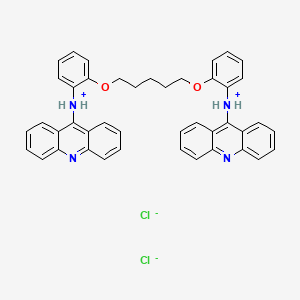
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
